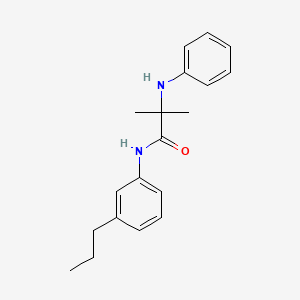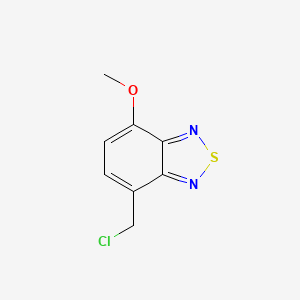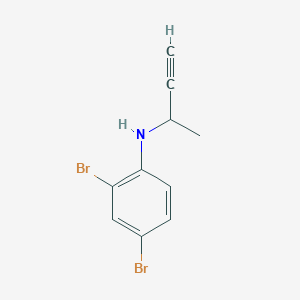
3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one is a chemical compound with the molecular formula C8H10Cl2O3 It is known for its unique structure, which includes a five-membered oxolanone ring substituted with dichloro and oxobutyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one typically involves the reaction of 3-chloropropionyl chloride with 2,3-dichlorobutan-1-ol under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxolanone ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
科学的研究の応用
3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3,3-Dichloro-5-(3-oxopropyl)oxolan-2-one
- 3,3-Dichloro-5-(3-oxobutyl)tetrahydrofuran-2-one
Uniqueness
3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one is unique due to its specific substitution pattern and ring structure
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in chemical synthesis and a subject of interest in biological and medicinal studies.
特性
CAS番号 |
89345-06-2 |
|---|---|
分子式 |
C8H10Cl2O3 |
分子量 |
225.07 g/mol |
IUPAC名 |
3,3-dichloro-5-(3-oxobutyl)oxolan-2-one |
InChI |
InChI=1S/C8H10Cl2O3/c1-5(11)2-3-6-4-8(9,10)7(12)13-6/h6H,2-4H2,1H3 |
InChIキー |
QNHHFTMHPWSFAU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1CC(C(=O)O1)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine](/img/structure/B14374556.png)
![1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate](/img/structure/B14374570.png)

![S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate](/img/structure/B14374579.png)

![[1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14374587.png)
![Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol](/img/structure/B14374597.png)


![1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14374615.png)



